2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
Description
2-Ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (C₁₈H₁₇N₃O₂S; molecular weight: 339.413 g/mol) is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with an isopropyl group at position 5 and an ethoxy group at position 2 of the benzamide moiety . Its structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
2-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-4-19-11-8-6-5-7-10(11)12(18)15-14-17-16-13(20-14)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDZHPAWSHRERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, especially at the ortho and para positions relative to the ethoxy group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but can include various substituted benzamides and thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies evaluating similar thiadiazole derivatives have reported effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
Anticancer Potential
Thiadiazole derivatives, including 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, have been investigated for their anticancer activities. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For example, compounds with similar structures have demonstrated IC50 values indicating potent anticancer effects against colorectal carcinoma cells .
Neuroprotective Effects
Emerging research suggests that compounds with thiadiazole moieties may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role. Some studies have focused on synthesizing multi-target-directed ligands that can inhibit enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological targets, disrupting cellular processes such as DNA replication. This disruption can inhibit the growth of bacterial and cancer cells. The compound’s ability to cross cellular membranes and interact strongly with biological targets is attributed to the mesoionic character of the thiadiazole ring .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The position and nature of substituents on the benzamide ring significantly influence physicochemical and biological properties:
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) :
- Features a methoxy group at position 2 of the benzamide and a pyridinyl group on the thiadiazole.
- Exhibits distinct ¹H NMR signals for the methoxy proton (δ 3.85 ppm) and aromatic protons, differing from the ethoxy group’s splitting pattern in the target compound .
- Methoxy derivatives often show enhanced metabolic stability compared to ethoxy groups due to reduced steric hindrance.
3-Ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide :
Thiadiazole Ring Modifications
The thiadiazole substituent impacts steric bulk and binding affinity:
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives :
- Pyridinyl groups introduce hydrogen-bonding capabilities, enhancing interactions with biological targets (e.g., enzymes or DNA) .
- Fluorinated analogs (e.g., 4d–4f) exhibit downfield shifts in ¹H NMR due to electron-withdrawing effects, contrasting with the electron-donating isopropyl group in the target compound .
- N-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)benzamide derivatives: Antiviral activity against Influenza A H3N2 (EC₅₀: 31.4 µM for compound 45) highlights the role of phenylamino substituents in viral inhibition .
Antimicrobial and Antiviral Activities
Enzyme Inhibition
- Sulfonamide-thiadiazole hybrids : Derivatives with sulfamoyl groups inhibit carbonic anhydrase II (IC₅₀: 0.09–0.58 µM), outperforming ethoxy-substituted analogs in enzyme affinity .
- Methoxy-substituted compounds (e.g., 4j) exhibit 15-lipoxygenase-1 (15-LOX-1) inhibition (28%), linked to their electron-donating substituents enhancing radical scavenging .
Anticancer Potential
- N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives induce apoptosis and cell cycle arrest, with IC₅₀ values as low as 4.96 µM in prostate cancer (PC3) cells .
- Dichloro-benzamide analogs show superior dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol), suggesting halogenation enhances target binding .
Comparative Data Table
Biological Activity
2-Ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest within pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring and an ethoxy group attached to a benzamide moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits anti-cancer properties primarily through the inhibition of specific kinases involved in cell proliferation. It has been shown to selectively inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and HER-2 kinases. These targets are crucial in the development and progression of various cancers, including breast and lung cancers.
In Vitro Studies
A series of assays were conducted to evaluate the anti-proliferative effects of the compound on cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Significant inhibition observed |
| SK-BR-3 (Breast) | 0.55 | Most sensitive cell line |
| A549 (Lung) | 1.20 | Moderate sensitivity |
| MCF-10A (Normal) | >10 | Minimal effect on healthy cells |
The results demonstrated that this compound has a strong inhibitory effect on cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with reduced toxicity.
Molecular Dynamics Studies
Molecular dynamics simulations have shown that the compound binds stably to EGFR and HER-2, suggesting a robust interaction that could translate into effective inhibition in vivo. This stability is critical for maintaining therapeutic efficacy over time.
Case Studies
- Breast Cancer Treatment : In a study published in PubMed, derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide were synthesized and evaluated for their anti-cancer properties. The results indicated that compounds similar to this compound exhibited excellent anti-proliferation ability against breast cancer cell lines (MCF-7 and SK-BR-3), with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Lung Cancer Models : Another study focused on lung cancer cell lines (A549 and H1975), demonstrating that the compound effectively inhibited cell growth and induced apoptosis through activation of caspase pathways . The selectivity for cancerous over non-cancerous cells was particularly noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
